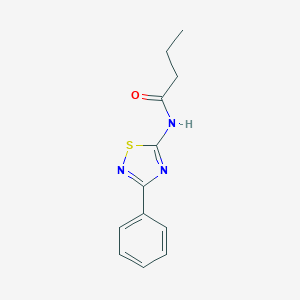

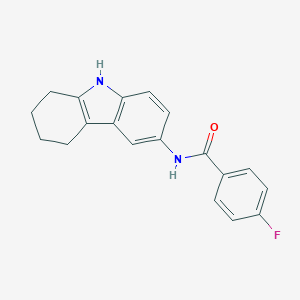

![molecular formula C13H9IN2 B492966 2-(4-碘代苯基)咪唑并[1,2-a]吡啶 CAS No. 214958-27-7](/img/structure/B492966.png)

2-(4-碘代苯基)咪唑并[1,2-a]吡啶

描述

“2-(4-Iodophenyl)imidazo[1,2-a]pyridine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis of “2-(4-Iodophenyl)imidazo[1,2-a]pyridine” involves the treatment of 2-(4-iodophenyl)imidazo[1,2-a]pyridine with sodium methanesulfinate in the presence of CuI and D-glucosamine in DMSO-H2O at 120°C for 24 hours, resulting in the synthesis of zolimidine .Molecular Structure Analysis

The molecular formula of “2-(4-Iodophenyl)imidazo[1,2-a]pyridine” is C13H9IN2 . The structure of imidazo[1,2-a]pyridines is recognized as a fused bicyclic 5–6 heterocycles .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical and Chemical Properties Analysis

The average mass of “2-(4-Iodophenyl)imidazo[1,2-a]pyridine” is 320.128 Da, and its monoisotopic mass is 319.981018 Da .科学研究应用

光电器件

咪唑并[1,2-a]吡啶衍生物,包括2-(4-碘代苯基)咪唑并[1,2-a]吡啶,在光电器件的开发中展现出巨大潜力。 这些化合物因其发光性质而被利用,发光性质对于制造诸如发光二极管 (LED)、光电探测器和太阳能电池等元件至关重要 .

传感器

这些化合物的独特结构特征使其适用于化学传感器。 它们可以被设计用来检测特定的离子或分子,使其在环境监测和诊断应用中具有价值 .

抗癌药物

研究表明,咪唑并[1,2-a]吡啶衍生物在医药领域可以有效,尤其是作为抗癌剂。 它们与各种生物靶标相互作用的能力使其成为药物开发的有希望的候选者 .

共聚焦显微镜和成像

这些化合物也用作共聚焦显微镜和成像技术中的发射器。 它们的发光性质增强了图像的对比度和分辨率,这对生物学和医学研究至关重要 .

药物化学

在药物化学中,这些衍生物由于其与生物系统的良好相互作用,用作开发新型治疗剂的支架 .

材料科学

咪唑并[1,2-a]吡啶衍生物的结构特征使其适用于材料科学中的应用。 它们可以掺入各种材料中以增强其性能或创建具有所需功能的新材料 .

生物成像

衍生自咪唑并[1,2-a]吡啶化合物的荧光团用于生物成像,以高特异性和灵敏度可视化细胞过程和结构 .

配位络合物

作用机制

Target of Action

The primary target of 2-(4-Iodophenyl)imidazo[1,2-a]pyridine is the KRAS G12C . KRAS G12C is a common mutation in various types of cancer, and inhibiting this target can potentially lead to anticancer effects .

Mode of Action

2-(4-Iodophenyl)imidazo[1,2-a]pyridine interacts with its target, KRAS G12C, through a covalent bond . This interaction results in the inhibition of KRAS G12C, which can lead to anticancer effects .

Biochemical Pathways

It is known that the compound inhibits kras g12c, which plays a crucial role in cell proliferation and survival . Therefore, the inhibition of this target can potentially affect various downstream pathways related to cell growth and survival.

Pharmacokinetics

The compound’s potential as a covalent inhibitor suggests that it may have good bioavailability .

Result of Action

The inhibition of KRAS G12C by 2-(4-Iodophenyl)imidazo[1,2-a]pyridine can lead to anticancer effects . In particular, the compound has been found to be a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .

安全和危害

While specific safety and hazard information for “2-(4-Iodophenyl)imidazo[1,2-a]pyridine” is not available in the retrieved papers, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the chemical in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar chemicals .

未来方向

属性

IUPAC Name |

2-(4-iodophenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUIIVQPNYNNGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

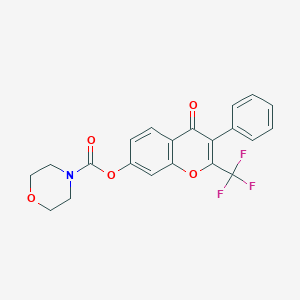

![Ethyl 4-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B492884.png)

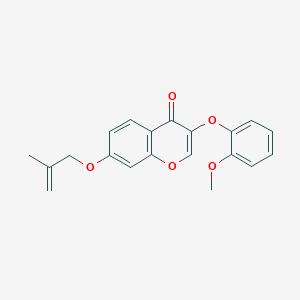

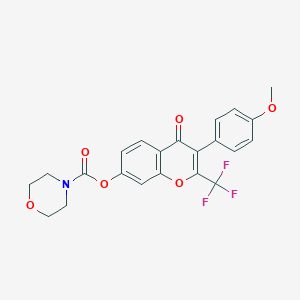

![3-(2-ethoxyphenoxy)-7-[(3-methyl-2-butenyl)oxy]-4H-chromen-4-one](/img/structure/B492888.png)

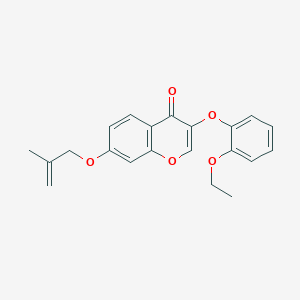

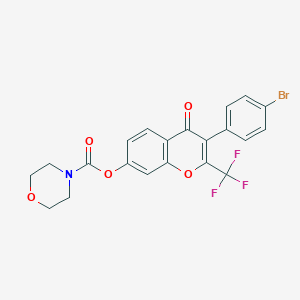

![propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B492901.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B492902.png)

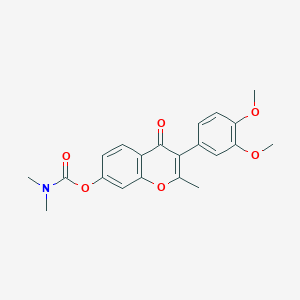

![propyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B492903.png)

![N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B492904.png)